molecular formula C20H10AlI2O5+3 B12686911 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt CAS No. 85480-91-7

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt

Cat. No.: B12686911
CAS No.: 85480-91-7
M. Wt: 611.1 g/mol
InChI Key: FSAZRFSTZOUYGD-UHFFFAOYSA-N
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Description

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of iodine atoms and hydroxyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce iodide ions and substituted aromatic compounds .

Scientific Research Applications

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and iodine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Erythrosine: Another xanthene derivative with similar staining properties.

    Fluorescein: Known for its use in fluorescence microscopy.

    Rose Bengal: Used in photodynamic therapy.

Uniqueness

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its specific combination of iodine and hydroxyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior .

Properties

CAS No.

85480-91-7

Molecular Formula

C20H10AlI2O5+3

Molecular Weight

611.1 g/mol

IUPAC Name

aluminum;3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H10I2O5.Al/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H;/q;+3

InChI Key

FSAZRFSTZOUYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Al+3]

Origin of Product

United States

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